1,4-Cyclohexanedimethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

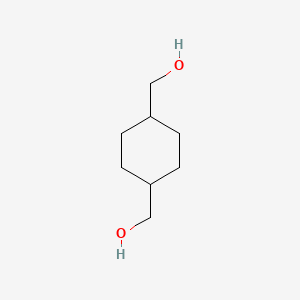

[4-(hydroxymethyl)cyclohexyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-5-7-1-2-8(6-10)4-3-7/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMQCDZDWXUDCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026712, DTXSID00274143, DTXSID60274144 | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,4-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,4-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Other Solid; Other Solid, Liquid; [HSDB] White low melting solid; [MSDSonline] | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2814 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

286 °C (cis-isomer), 283 °C (trans-isomer) | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

166 °C, 330 °F OC | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2814 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 920,000 mg/L at 20 °C, Solluble in ethyl alcohol | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0381 at 25 °C/4 °C | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5 (Air = 1) | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.08X10-4 mm Hg at 25 °C | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, White waxy solid | |

CAS No. |

105-08-8, 3236-47-3, 3236-48-4 | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-1,4-Cyclohexanedimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanedimethanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,4-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,4-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-1,4-ylenedimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47A69Y3G5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I8476P8P0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

43 °C (cis-isomer), 67 °C (trans-isomer) | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,4-Cyclohexanedimethanol (CHDM)

Abstract

1,4-Cyclohexanedimethanol (CHDM) is a cycloaliphatic diol of significant industrial importance, primarily serving as a key monomer in the synthesis of high-performance polyesters and polyurethanes.[1][2][3] Its unique molecular structure, existing as a mixture of cis and trans isomers, imparts a desirable combination of properties such as excellent thermal stability, hydrolytic resistance, and enhanced durability to the resulting polymers.[2][4][5][6] This guide provides a comprehensive overview of the core physical properties of CHDM, with a particular focus on the influence of its stereoisomerism. It is intended for researchers, scientists, and professionals in drug development and polymer chemistry who require a deep, technical understanding of this versatile compound.

Molecular Structure and Stereoisomerism: The Foundation of CHDM's Properties

This compound, with the chemical formula C8H16O2, consists of a cyclohexane ring substituted with two hydroxymethyl (-CH2OH) groups at the 1 and 4 positions.[7] This substitution pattern gives rise to two geometric isomers: cis and trans.

-

cis-1,4-Cyclohexanedimethanol: In the cis isomer, both hydroxymethyl groups are on the same side of the cyclohexane ring.

-

trans-1,4-Cyclohexanedimethanol: In the trans isomer, the hydroxymethyl groups are on opposite sides of the ring.

The ratio of these isomers in commercial CHDM can be controlled during its synthesis, which typically involves the hydrogenation of dimethyl terephthalate.[1] This ratio is a critical determinant of the final physical properties of the CHDM mixture and, consequently, the polymers derived from it. Commercial grades of CHDM often have a cis/trans ratio of approximately 30:70.[8]

Caption: Chemical structures of cis- and trans-1,4-Cyclohexanedimethanol.

Core Physical Properties: A Quantitative Overview

The physical state of CHDM at ambient temperature is a white, waxy solid.[4][5][6] Upon melting, it becomes a clear, colorless, and viscous liquid.[4][5][6] The key physical properties are summarized in the table below. It is important to note that the properties of commercial CHDM are those of a mixture of isomers.

| Physical Property | cis-Isomer | trans-Isomer | Commercial Mixture (typical) |

| Molecular Weight ( g/mol ) | 144.21 | 144.21 | 144.21 |

| Melting Point (°C) | 43[4][5][6][9] | 67-70[4][5][6][9] | 31.5 - 61 |

| Boiling Point (°C) | 286[9] | 283[4][9] | 283 - 288[10][11] |

| Density (g/cm³ at 25°C) | ~1.0381[9] | ~1.0381[9] | 1.04[4][11] |

| Viscosity (cP at 50°C, supercooled) | - | - | 877[9] |

| Flash Point (°C) | - | - | 166 - 169[9][10] |

| Autoignition Temperature (°C) | - | - | ~307 (584 °F)[4][6] |

In-depth Analysis of Key Physical Parameters

Melting and Boiling Points: The Influence of Molecular Symmetry

The significant difference in the melting points of the cis and trans isomers is a direct consequence of their molecular symmetry. The higher melting point of the trans isomer (67-70 °C) compared to the cis isomer (43 °C) is attributed to its more linear and symmetrical structure.[4][5][6][9] This allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces that require more energy to overcome. The boiling points of the two isomers, however, are very similar, indicating that in the liquid phase, the intermolecular forces are comparable.

Solubility Profile: A Matter of Polarity and Structure

As a diol, CHDM is a polar molecule due to the presence of two hydroxyl groups. This polarity governs its solubility in various solvents.

-

High Solubility: CHDM is miscible with water and alcohols like methanol.[3][4][5][6] It is also soluble in ketones.[3][4][5][6]

-

Limited to Insoluble: It is almost insoluble in non-polar solvents such as aliphatic hydrocarbons and ether.[3][4][5][6] Its solubility in benzene is low.[4][5]

A more detailed solubility profile is presented in the table below.

| Solvent | Solubility ( g/100g solvent at 20°C) |

| Water | 92.0[4][5] |

| Methanol | 92.2[4][5] |

| Benzene | 1.1[4][5] |

| Trichloromethane | 5.7[4][5] |

Viscosity: A Key Parameter for Material Processing

The viscosity of molten CHDM is an important parameter for its handling and processing, particularly in polymerization reactions. The viscosity of a supercooled mixture of CHDM isomers is reported to be 877 cP at 50 °C.[9] This relatively high viscosity is due to the strong hydrogen bonding between the hydroxyl groups of adjacent molecules.

Spectroscopic Characterization of this compound

Spectroscopic techniques are essential for the identification and quality control of CHDM.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of CHDM and can be used to distinguish between the cis and trans isomers. The chemical shifts of the protons and carbons in the hydroxymethyl groups and the cyclohexane ring will differ slightly between the two isomers due to their different spatial orientations.[12]

Infrared (IR) Spectroscopy

The IR spectrum of CHDM is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups. Other characteristic peaks include those for C-H stretching in the cyclohexane ring and the -CH2- groups, as well as C-O stretching vibrations.[9][13][14][15][16][17]

Mass Spectrometry (MS)

Mass spectrometry of CHDM typically shows a molecular ion peak corresponding to its molecular weight (144.21 g/mol ). The fragmentation pattern can provide further structural information.[9][18][19][20]

Experimental Protocols for Physical Property Determination

The accurate determination of the physical properties of CHDM is crucial for its application. The following are standardized, step-by-step methodologies for key experiments.

Protocol for Melting Point Determination

Caption: Workflow for Melting Point Determination.

Protocol for Boiling Point Determination

Caption: Workflow for Boiling Point Determination.

Conclusion

The physical properties of this compound are intrinsically linked to its unique stereochemistry. The presence of cis and trans isomers significantly influences its melting behavior and, by extension, the properties of the polymers it is used to create. A thorough understanding of these fundamental physical characteristics is paramount for the effective utilization of CHDM in the development of advanced materials with tailored properties.

References

- 1. High-Quality Synthetic Resins — CHDM Available at PENPET [penpet.com]

- 2. Page loading... [guidechem.com]

- 3. ulprospector.com [ulprospector.com]

- 4. This compound CAS#: 105-08-8 [m.chemicalbook.com]

- 5. This compound | 105-08-8 [chemicalbook.com]

- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. gantrade.com [gantrade.com]

- 8. Cyclohexanedimethanol - Wikipedia [en.wikipedia.org]

- 9. This compound | C8H16O2 | CID 7735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. productcatalog.eastman.com [productcatalog.eastman.com]

- 11. This compound CAS 105-08-8-Deshangchemical [chemechemi.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound, trans- [webbook.nist.gov]

- 14. This compound [webbook.nist.gov]

- 15. TRANS-1,4-CYCLOHEXANEDIMETHANOL(3236-48-4) IR Spectrum [m.chemicalbook.com]

- 16. This compound(105-08-8) IR Spectrum [m.chemicalbook.com]

- 17. This compound, cis- [webbook.nist.gov]

- 18. This compound(105-08-8) MS spectrum [chemicalbook.com]

- 19. This compound [webbook.nist.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,4-Cyclohexanedimethanol (CHDM): Structure, Bonding, and Applications

<-33>

Introduction: The Significance of a Cycloaliphatic Diol

1,4-Cyclohexanedimethanol (CHDM) is a symmetrical, cycloaliphatic diol that serves as a cornerstone monomer in the synthesis of high-performance polymers.[1][2] With the chemical formula C8H16O2, this white, waxy solid at room temperature is distinguished by a robust cyclohexane ring flanked by two primary hydroxymethyl (-CH2OH) groups.[3][4] This unique structure imparts a combination of rigidity, thermal stability, and chemical reactivity that is highly sought after in advanced materials science.[4] CHDM's principal role is as a comonomer in the production of various polyesters, most notably glycol-modified polyethylene terephthalate (PETG), where its incorporation disrupts the regular polymer chain structure, resulting in materials with enhanced clarity, strength, and chemical resistance.[3] This guide provides a comprehensive exploration of the molecular structure, chemical bonding, stereoisomerism, and reactivity of CHDM, offering critical insights for researchers and professionals in polymer chemistry and drug development.

Molecular Structure and Stereochemistry: The Cis/Trans Isomerism

The core of CHDM is a cyclohexane ring, a non-planar six-membered ring that adopts various conformations to minimize steric and torsional strain.[5] The two hydroxymethyl substituents are attached to carbons 1 and 4 of this ring. The spatial arrangement of these substituents relative to the plane of the ring gives rise to two distinct stereoisomers: cis-1,4-cyclohexanedimethanol and trans-1,4-cyclohexanedimethanol.[3][6]

-

cis-isomer: Both hydroxymethyl groups are on the same side of the cyclohexane ring.

-

trans-isomer: The hydroxymethyl groups are on opposite sides of the ring.

Commercial CHDM is typically a mixture of these isomers, with a common ratio being approximately 30:70 (cis to trans).[3][4] This ratio is not arbitrary; it is a critical parameter that significantly influences the properties of the resulting polymers. The stereochemistry of CHDM directly impacts the crystallinity, glass transition temperature (Tg), and mechanical properties of polyesters.[4][7] The less symmetrical cis isomer tends to disrupt polymer chain packing, reducing crystallinity and enhancing clarity, while the more symmetrical trans isomer can contribute to higher melting points and improved thermal stability in the final polymer.[8]

Conformational Analysis

The cyclohexane ring in both isomers predominantly exists in a chair conformation to minimize angle and torsional strain. In this conformation, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

-

For the trans-isomer , the most stable conformation is the diequatorial form, where both large -CH2OH groups are in the less sterically hindered equatorial positions.[5] The diaxial conformation is significantly less stable.[5]

-

For the cis-isomer , one -CH2OH group must be in an axial position while the other is equatorial. The ring can undergo a "ring flip," interconverting the axial and equatorial positions.

The flexibility of the cyclohexane ring and the rotational freedom of the C-C and C-O bonds in the hydroxymethyl groups allow for a dynamic conformational landscape.[9] This conformational flexibility is key to understanding the physical properties and reactivity of CHDM.

Chemical Bonding and Reactivity

The chemical behavior of CHDM is dominated by its two primary alcohol functional groups. The oxygen atom in each hydroxyl group has two lone pairs of electrons, making it a nucleophile and a proton acceptor. The hydrogen atom of the hydroxyl group is weakly acidic and can be abstracted by a strong base.

The key bonds within the molecule are:

-

C-C single bonds: Forming the stable cyclohexane ring and connecting to the hydroxymethyl groups.

-

C-H single bonds: Saturating the carbon atoms.

-

C-O single bonds: Connecting the methylene groups to the hydroxyl oxygens.

-

O-H single bonds: The reactive sites of the molecule.

The primary reactivity of CHDM involves the hydroxyl groups, which readily undergo reactions typical of primary alcohols, including:

-

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This is the fundamental reaction in the synthesis of polyesters.[4]

-

Polycondensation: As a diol, CHDM can react with dicarboxylic acids or their esters (like dimethyl terephthalate) to form long-chain polyesters through repeated esterification reactions.[3][10]

-

Etherification: Reaction with alkyl halides or other alcohols under appropriate conditions to form ethers. For example, it is a raw material for this compound diglycidyl ether, an epoxy diluent.[3]

-

Oxidation: The primary alcohol groups can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions.

Synthesis and Industrial Production

Industrially, CHDM is produced via the catalytic hydrogenation of dimethyl terephthalate (DMT).[1][3] This process is typically carried out in two main steps:

-

Hydrogenation of the Aromatic Ring: The benzene ring of DMT is first hydrogenated to form dimethyl 1,4-cyclohexanedicarboxylate (DMCD).

-

C6H4(CO2CH3)2 + 3 H2 → C6H10(CO2CH3)2[3]

-

-

Hydrogenation of the Ester Groups: The ester groups of DMCD are then reduced to the corresponding primary alcohols, yielding CHDM and methanol as a byproduct.

-

C6H10(CO2CH3)2 + 4 H2 → C6H10(CH2OH)2 + 2 CH3OH[3]

-

A copper chromite catalyst is commonly used in industrial settings for this process.[3] The choice of catalyst and reaction conditions (temperature, pressure) is crucial as it can influence the final cis/trans isomer ratio of the CHDM product.[3] Leading global producers of CHDM include Eastman Chemical Company and SK Chemicals.[3][8]

Alternative, greener synthesis routes from biomass-derived feedstocks are also being explored.[11]

Applications in Polymer Science and Drug Development

Polymer Chemistry

CHDM is a vital monomer for producing a range of polyesters with tailored properties.

-

PETG (Polyethylene Terephthalate Glycol-modified): By incorporating CHDM as a comonomer with ethylene glycol and terephthalic acid, the resulting PETG is an amorphous, clear, and tough polymer.[3] The bulky cyclohexane ring of CHDM disrupts the crystallinity that would otherwise be present in PET, leading to enhanced clarity and impact strength. PETG is widely used in packaging, medical devices, and 3D printing filaments.[8]

-

PCT (Poly(1,4-cyclohexylenedimethylene terephthalate)): When CHDM is the sole diol reacted with terephthalic acid, the resulting homopolymer is PCT.[7] PCT is a semicrystalline thermoplastic with a high melting point and excellent thermal and chemical resistance, making it suitable for automotive and electronic components.[7][12]

-

Other Copolyesters (PCTG, PCTA): By varying the monomers and their ratios, other copolyesters like PCTG (a copolyester with a higher CHDM content than PETG) and PCTA (an acid-modified copolyester) can be produced for specific applications.[13]

-

Polyurethanes: CHDM can be used to synthesize polyester polyols, which are then reacted with isocyanates to create polyurethanes for coatings, foams, and elastomers.[10]

The inclusion of CHDM in polyester backbones generally imparts:

-

Improved hydrolytic stability[13]

-

Enhanced chemical and stain resistance[2]

-

Increased glass transition temperature (Tg)[4]

-

Better weatherability and durability[13]

Drug Development and Life Sciences

While the primary application of CHDM is in the polymer industry, its rigid and well-defined stereochemistry makes it an attractive building block in medicinal chemistry and drug development.

-

Rigid Scaffolds and Linkers: The cyclohexane ring provides a rigid, non-aromatic scaffold that can be used to orient functional groups in a specific spatial arrangement. This is valuable for designing small molecule inhibitors or probes where precise positioning is critical for binding to a biological target.

-

Biocompatible Polymers: CHDM-based polyesters and polyketals have been investigated for biomedical applications. For instance, polyketal copolymers synthesized using CHDM have been explored as acid-sensitive delivery vehicles for treating inflammatory diseases.[14] The biocompatibility of certain CHDM-based polymers makes them suitable for use in medical devices and drug delivery systems.[15]

Analytical Characterization

A suite of analytical techniques is employed to determine the purity, structure, and isomer ratio of CHDM.

| Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and determine the cis/trans isomer ratio. | ¹H and ¹³C NMR spectra will show distinct signals for the protons and carbons in the cis and trans isomers, allowing for quantification.[16] |

| Infrared (IR) Spectroscopy | To identify functional groups. | A broad absorption band in the 3200-3600 cm⁻¹ region due to O-H stretching, and C-H stretching bands around 2850-2950 cm⁻¹.[17][18][19] The fingerprint region can help distinguish between isomers.[20] |

| Gas Chromatography (GC) | To separate and quantify the cis and trans isomers and detect impurities. | The two isomers will have different retention times, allowing for their separation and quantification. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | The molecular ion peak (m/z = 144) may be observed, along with characteristic fragment ions resulting from the loss of water and hydroxymethyl groups. |

| Differential Scanning Calorimetry (DSC) | To determine thermal properties like melting point and glass transition temperature. | The melting points for the cis and trans isomers are different, which can be observed in the DSC thermogram. |

Safety and Handling

CHDM is generally considered to be of low toxicity.[10] However, as with all chemicals, appropriate safety precautions should be taken.

-

Handling: Wear protective gloves, safety glasses, and a lab coat.[21][22] Avoid breathing dust or vapors.[21] Ensure adequate ventilation.[23]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[22][23]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[21][24] If on skin, wash with soap and water.[22] If inhaled, move to fresh air.[21] Seek medical attention if irritation persists.[21][22]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling CHDM.[21][22][24]

Visualizations

Synthesis of this compound (CHDM)

Caption: Industrial two-step synthesis of CHDM from DMT.

Stereoisomers and Chair Conformations of CHDM

Caption: Cis and trans stereoisomers of 1,4-CHDM.

Analytical Workflow for CHDM Characterization

Caption: Workflow for the analytical characterization of CHDM.

References

- 1. niir.org [niir.org]

- 2. This compound (CHDM-D) | Eastman [eastman.com]

- 3. Cyclohexanedimethanol - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound [webbook.nist.gov]

- 7. Recent Advances in the Development of this compound (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications [mdpi.com]

- 8. Global Cyclohexane Dimethanol (CHDM) Supply, Demand and Key Producers, 2025-2031 - GlobalInfoResearch [globalinforesearch.com]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances in the Development of this compound (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ulprospector.com [ulprospector.com]

- 14. This compound mixture of cis and trans, 99 105-08-8 [sigmaaldrich.com]

- 15. marketreportsworld.com [marketreportsworld.com]

- 16. Poly(ethylene glycol-co-1,4-cyclohexanedimethanol terephthalate) random copolymers: effect of copolymer composition and microstructure on the thermal properties and crystallization behavior - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. This compound, trans- [webbook.nist.gov]

- 18. This compound(105-08-8) IR Spectrum [chemicalbook.com]

- 19. This compound [webbook.nist.gov]

- 20. researchgate.net [researchgate.net]

- 21. junsei.co.jp [junsei.co.jp]

- 22. chemicalbook.com [chemicalbook.com]

- 23. aksci.com [aksci.com]

- 24. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to the Solubility of 1,4-Cyclohexanedimethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Cyclohexanedimethanol (CHDM) is a cycloaliphatic diol that serves as a crucial monomer in the polymer industry, notably in the production of polyesters such as PETG (polyethylene terephthalate glycol-modified).[1][2] Its molecular structure, consisting of a cyclohexane ring with two hydroxymethyl groups, imparts a unique combination of properties to the resulting polymers, including enhanced strength, clarity, and chemical resistance.[2] Understanding the solubility of CHDM in various organic solvents is paramount for its effective use in synthesis, formulation, and purification processes. This technical guide provides a comprehensive overview of the solubility of CHDM, factors influencing its solubility, and a detailed protocol for its experimental determination.

CHDM is a white, waxy solid at room temperature and exists as a mixture of cis and trans isomers, with commercial grades typically having a cis:trans ratio of approximately 30:70.[1][2] The two isomers exhibit different physical properties, including melting points, which can influence the overall solubility of the mixture. The cis isomer has a melting point of 43°C, while the trans isomer melts at a higher temperature of 70°C.[1]

Causality of Solubility: Molecular Structure and Intermolecular Forces

The solubility of CHDM is governed by the principle of "like dissolves like," which relates to the polarity and hydrogen-bonding capabilities of the solute and solvent molecules. The CHDM molecule possesses both nonpolar and polar characteristics. The cyclohexane ring forms a nonpolar backbone, while the two primary hydroxyl (-CH2OH) groups are polar and capable of acting as both hydrogen bond donors and acceptors.

This dual nature dictates its solubility profile:

-

Polar Solvents: CHDM is readily soluble in polar solvents, particularly those that can participate in hydrogen bonding. The hydroxyl groups of CHDM can form strong hydrogen bonds with solvents like water, alcohols, and ketones, leading to high solubility.[1][3]

-

Nonpolar Solvents: In contrast, CHDM has limited solubility in nonpolar aliphatic and aromatic hydrocarbon solvents. The energy required to break the strong hydrogen bonds between CHDM molecules in its solid lattice is not sufficiently compensated by the weak van der Waals interactions with nonpolar solvent molecules.[1][3]

-

Solvents of Intermediate Polarity: In solvents with intermediate polarity, such as chlorinated hydrocarbons and esters, the solubility of CHDM is moderate and depends on the balance between disrupting the solute-solute interactions and forming favorable solute-solvent interactions.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for CHDM across a wide range of organic solvents and temperatures is not extensively published. However, a combination of available quantitative data and qualitative descriptions provides a strong framework for solvent selection.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents at a specified temperature.

| Solvent | Chemical Formula | Solvent Class | Temperature (°C) | Solubility ( g/100 g Solvent) |

| Methanol | CH₃OH | Alcohol | 20 | 92.2[1] |

| Water | H₂O | - | 20 | 92.0[1] |

| Trichloromethane | CHCl₃ | Chlorinated Hydrocarbon | 20 | 5.7[1] |

| Benzene | C₆H₆ | Aromatic Hydrocarbon | 20 | 1.1[1] |

| Water | H₂O | - | 25 | 3.4 - 14.3[4] |

Qualitative Solubility Profile

The qualitative solubility of CHDM in various solvent classes is summarized below. This information is invaluable for initial solvent screening.

| Solvent Class | Solubility | Rationale |

| Alcohols (e.g., Ethanol) | Miscible/Highly Soluble | Strong hydrogen bonding between the hydroxyl groups of CHDM and the alcohol.[1][3] |

| Ketones (e.g., Acetone, Methyl Ethyl Ketone) | Soluble | The carbonyl group of the ketone can act as a hydrogen bond acceptor for the hydroxyl groups of CHDM.[1][3] |

| Esters (e.g., Ethyl Acetate) | Appreciable but not unlimited | Moderate polarity and hydrogen bond accepting capability.[5] |

| Ethers (e.g., Diethyl Ether, Tetrahydrofuran) | Insoluble to Sparingly Soluble | Ethers are weaker hydrogen bond acceptors compared to alcohols and ketones.[1][3][5] |

| Aliphatic Hydrocarbons (e.g., Hexane) | Insoluble | Nonpolar nature of the solvent cannot overcome the strong intermolecular forces in solid CHDM.[1][3] |

| Aromatic Hydrocarbons (e.g., Toluene) | Sparingly Soluble | While more polarizable than aliphatic hydrocarbons, they are still predominantly nonpolar.[1] |

| Chlorinated Hydrocarbons (e.g., Dichloromethane) | Moderately Soluble | Offer some polarity to interact with the hydroxyl groups of CHDM. |

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

Temperature

For most solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the solute-solute and solvent-solvent interactions to form new solute-solvent interactions. An increase in temperature provides the necessary energy to overcome the lattice energy of the solid CHDM, leading to greater solubility. While specific temperature-dependent solubility data for CHDM in a wide range of organic solvents is scarce, this general principle is expected to apply.

Isomer Ratio (cis vs. trans)

Commercial CHDM is a mixture of cis and trans isomers. The trans isomer, with its more linear and symmetrical structure, generally has a higher melting point (70°C) and is more crystalline than the cis isomer (melting point 43°C).[1] This difference in crystallinity suggests that the trans isomer is likely less soluble than the cis isomer in a given solvent at the same temperature, as more energy is required to break its more stable crystal lattice. Consequently, the cis:trans ratio of a CHDM sample can influence its overall solubility. A higher proportion of the cis isomer is expected to lead to a higher solubility of the mixture. The typical commercial 30:70 cis:trans ratio represents a balance of properties.[1][2]

Experimental Determination of Solubility: A Step-by-Step Protocol

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.[2] This protocol provides a detailed, self-validating methodology for determining the solubility of this compound in an organic solvent.

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Protocol

1. Materials and Equipment:

-

This compound (of known cis:trans ratio, if possible)

-

Selected organic solvent (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringes and 0.45 µm syringe filters (compatible with the solvent)

-

Volumetric flasks and pipettes for dilution

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C, 40°C, etc.).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can be performed by taking samples at different time points (e.g., 12, 24, 36, 48 hours) to confirm that the concentration of dissolved CHDM no longer increases with time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a 0.45 µm syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved microparticles. This step is critical to prevent artificially high solubility measurements.

-

Accurately dilute a known volume of the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification of Dissolved CHDM:

-

Prepare a series of calibration standards of CHDM in the same solvent.

-

Analyze the calibration standards and the diluted sample using a validated HPLC or GC method.

-

HPLC Method: A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of water and acetonitrile or methanol) and a refractive index detector (RID) or a UV detector at a low wavelength (if applicable) can be used.

-

GC Method: A capillary column with a polar stationary phase is suitable. The injection port and detector temperatures should be set appropriately to ensure complete vaporization of CHDM without degradation. A flame ionization detector (FID) is commonly used for quantification.

-

-

Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.

-

Determine the concentration of CHDM in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of CHDM in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 g solvent, mg/mL, or mol/L).

-

3. Self-Validation and Trustworthiness:

-

Equilibrium Confirmation: As mentioned, analyzing samples at multiple time points until a plateau in concentration is reached ensures that true equilibrium solubility is being measured.

-

Mass Balance: As a cross-check, the amount of undissolved solid can be recovered, dried, and weighed to confirm the amount that has dissolved.

-

Method Validation: The analytical method (HPLC or GC) should be validated for linearity, accuracy, and precision to ensure reliable quantification.

Conclusion

The solubility of this compound is a critical parameter for its application in various chemical processes. Its amphiphilic nature, with a nonpolar cyclohexane ring and two polar hydroxyl groups, results in high solubility in polar, hydrogen-bonding solvents and limited solubility in nonpolar hydrocarbons. Factors such as temperature and the cis:trans isomer ratio significantly influence its solubility. For precise and reliable solubility determination, the isothermal shake-flask method, coupled with a validated chromatographic technique for quantification, provides a robust and trustworthy approach. This guide provides the foundational knowledge and a practical framework for researchers, scientists, and drug development professionals to effectively work with this compound.

References

A Technical Guide to the Thermal Stability of 1,4-Cyclohexanedimethanol (CHDM)

This guide provides a comprehensive technical overview of the thermal stability of 1,4-Cyclohexanedimethanol (CHDM), a critical co-monomer used in the synthesis of specialty polyesters. Understanding the thermal behavior of CHDM is paramount for researchers, scientists, and drug development professionals, as it directly impacts polymerization kinetics, polymer properties, and the final product's performance and safety profile. This document delves into the fundamental principles of CHDM's thermal degradation, the analytical techniques used for its characterization, and the key factors influencing its stability.

Introduction to this compound (CHDM)

This compound (CHDM) is a cycloaliphatic diol that exists as a mixture of two geometric isomers: cis and trans. It is a key building block in the production of various polymers, most notably polyesters like polyethylene terephthalate glycol-modified (PETG) and polycyclohexylenedimethylene terephthalate (PCT). The incorporation of the bulky, saturated cyclohexane ring of CHDM into the polymer backbone disrupts chain regularity, which in turn imparts unique properties such as improved clarity, toughness, and chemical resistance.

However, the synthesis of these high-performance polymers requires elevated temperatures, typically exceeding 250°C, during melt-phase polycondensation. At these temperatures, the thermal stability of the monomers is a critical concern. The degradation of CHDM can lead to the formation of undesirable byproducts, which may cause polymer discoloration (yellowing), a reduction in molecular weight, and a consequent deterioration of mechanical properties. Therefore, a thorough understanding of CHDM's thermal limits and degradation pathways is essential for process optimization and quality control.

Assessing Thermal Stability: Core Analytical Methodologies

The thermal stability of a compound is not a single point but rather a profile of its behavior as a function of temperature. Several analytical techniques are employed to characterize this profile, with Thermogravimetric Analysis (TGA) being the most direct and widely used method.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is exceptionally well-suited for determining the onset temperature of decomposition, which is a primary indicator of thermal stability.

-

Principle: A small amount of the CHDM sample is placed in a high-precision balance pan within a furnace. The temperature is increased at a constant rate (e.g., 10 °C/min), and the mass is continuously recorded. A significant loss of mass indicates that the material is decomposing or evaporating.

-

Key Parameters:

-

Tonset (Onset Temperature of Decomposition): The temperature at which significant mass loss begins. This is one of the most common metrics for thermal stability.

-

Tmax (Temperature of Maximum Decomposition Rate): The temperature at which the rate of mass loss is highest, identified by the peak of the derivative TGA (DTG) curve.

-

Differential Scanning Calorimetry (DSC)

While TGA tracks mass loss, DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions. While not a primary tool for decomposition analysis, it can sometimes reveal exothermic or endothermic processes associated with degradation.

Thermal Stability Profile of CHDM

The thermal stability of CHDM is influenced by the atmosphere in which it is heated. Under an inert atmosphere (e.g., nitrogen or argon), degradation occurs through thermal scission of chemical bonds. In an oxidative atmosphere (e.g., air or oxygen), thermo-oxidative degradation occurs, which is often more complex and can happen at lower temperatures.

A study on the thermal decomposition of CHDM-based copolyesters showed that the degradation process in a nitrogen atmosphere typically begins at temperatures above 370°C. The primary mechanism of degradation for polyesters containing CHDM is the random scission of the main polymer chain.

| Parameter | Value (in Nitrogen) | Value (in Air) | Source |

| Onset Temperature (Tonset) of Decomposition | Typically > 370 °C (for CHDM-based copolyesters) | Generally lower than in nitrogen | |

| Primary Degradation Mechanism | Random chain scission | Thermo-oxidative reactions |

The presence of the two isomers, cis and trans, also plays a role. The trans isomer has a more linear and rigid structure, leading to a higher melting point and potentially different packing in the solid state, which can subtly influence the initiation of thermal degradation.

Degradation Pathways

The thermal degradation of CHDM, particularly when incorporated into a polyester chain, can proceed through several pathways. The most common is the β-hydrogen scission mechanism. This involves the cleavage of the ester group, leading to the formation of a carboxyl end group and a vinyl end group, which can contribute to discoloration.

Below is a simplified representation of a potential degradation pathway for a CHDM-containing polymer chain.

Whitepaper: A Technical Guide to the Environmental Profile and Biodegradability of 1,4-Cyclohexanedimethanol (CHDM)

Abstract: 1,4-Cyclohexanedimethanol (CHDM) is a crucial cycloaliphatic diol monomer integral to the production of high-performance polyesters and resins, including PETG and PCT.[1][2][3] Its incorporation into polymer backbones imparts enhanced durability, clarity, and chemical resistance.[4][5] As the chemical industry pivots towards greater environmental accountability, a rigorous understanding of the lifecycle, environmental fate, and biodegradability of foundational monomers like CHDM is paramount. This technical guide provides an in-depth analysis of CHDM's environmental impact, synthesizing data on its ecotoxicity, mobility, and bioaccumulation potential. We present detailed, field-proven protocols for assessing its biodegradability and ecotoxicity, grounded in OECD standards. This document is intended for researchers, polymer scientists, and sustainability professionals engaged in materials development and environmental risk assessment.

Introduction to this compound (CHDM)

This compound, with the chemical formula C₈H₁₆O₂, is a symmetrical, high molecular weight cycloaliphatic glycol.[6] It exists as a mixture of cis and trans stereoisomers, with commercial grades typically supplied in a 30:70 cis/trans ratio.[1][5] This isomeric ratio is a critical determinant of the final properties of the polyesters it is used to create.[1]

Synthesis and Industrial Significance

The predominant commercial synthesis of CHDM is a two-step catalytic hydrogenation of dimethyl terephthalate (DMT).[1][7]

-

Step 1: The aromatic ring of DMT is hydrogenated to form dimethyl 1,4-cyclohexanedicarboxylate (DMCD).

-

Step 2: The ester groups of DMCD are further reduced to alcohol groups, yielding CHDM.

This process, while efficient, is petroleum-derived. In response to growing demand for sustainable materials, research is actively exploring alternative, bio-based routes and methods for upcycling waste polyesters, such as PET, back into valuable monomers like CHDM.[3][8]

The industrial value of CHDM lies in its role as a glycol modifier in polycondensation reactions.[9] When copolymerized with monomers like terephthalic acid and ethylene glycol, the bulky, non-planar cyclohexane ring of CHDM disrupts polymer chain packing. This structural disruption reduces the degree of crystallinity compared to PET homopolymer, resulting in materials like PETG (glycol-modified polyethylene terephthalate) with improved clarity, toughness, and processability.[1] Its applications are extensive, spanning packaging, medical devices, automotive components, and durable coatings.[2][3][5][6]

Physicochemical Properties

Understanding the fundamental physicochemical properties of CHDM is the first step in predicting its environmental behavior.

| Property | Value | Source |

| Chemical Formula | C₈H₁₆O₂ | [1] |

| Molar Mass | 144.21 g/mol | [1] |

| Appearance | White waxy solid | [1] |

| Melting Point | 41 to 61 °C | [1] |

| Boiling Point | 284 to 288 °C | [1] |

| Log K_ow_ (estimated) | 1.14 | [10] |

| Water Solubility | Soluble |

Environmental Fate, Transport, and Ecotoxicity

The environmental profile of a chemical is determined by its persistence, mobility, potential for bioaccumulation, and toxicity to environmental organisms.

Mobility and Bioaccumulation Potential

-

Mobility in Soil: The potential for a chemical to move through soil and groundwater is predicted by its soil organic carbon-water partitioning coefficient (K_oc_). For CHDM, the estimated K_oc_ is 10.[10] According to established classification schemes, this very low value suggests that CHDM is expected to have very high mobility in soil and is unlikely to adsorb significantly to soil particles or sediment.[10]

-

Bioaccumulation: The bioconcentration factor (BCF) is an indicator of a substance's potential to accumulate in aquatic organisms. An estimated BCF of 3 has been calculated for CHDM in fish.[10] This low BCF value suggests the potential for bioconcentration in aquatic organisms is low .[10] This is consistent with its relatively low octanol-water partition coefficient (Log K_ow_), which indicates a preference for the aqueous phase over lipid tissues.

Ecotoxicity Profile

Acute toxicity studies on a range of aquatic organisms indicate that CHDM has a low toxicity profile at environmentally relevant concentrations.

| Test Organism | Endpoint | Result | Exposure | Source |

| Pimephales promelas (Fathead minnow) | LC₅₀ | >125.3 mg/L | 96 hr | [10][11] |

| Daphnia magna (Water flea) | LC₅₀ | >100 mg/L | 96 hr | [10] |

| Pseudokirchneriella subcapitata (Green algae) | EC₅₀ (Biomass Inhibition) | >122.9 mg/L | 72 hr | [10] |

| LC₅₀: Lethal concentration for 50% of the test population. EC₅₀: Effect concentration for 50% of the test population. |

These results demonstrate that high concentrations of CHDM are required to elicit an acute toxic response in key aquatic species.

Biodegradability of CHDM

Biodegradation is the breakdown of organic matter by microorganisms.[12] It is the primary mechanism for the removal of many organic chemicals from the environment. This process can occur under two primary conditions: aerobic (in the presence of oxygen) and anaerobic (in the absence of oxygen).[12]

Inherent Biodegradability (Aerobic)

Standardized laboratory tests are used to assess a chemical's potential for biodegradation. One such key test is the OECD 302B, the Zahn-Wellens/EMPA test, which evaluates inherent biodegradability. In this test, a high concentration of activated sludge microorganisms is exposed to the test chemical.

A study utilizing the OECD 302B method found that 98% of the initial CHDM was degraded over a 19-day incubation period .[10] This result classifies CHDM as inherently biodegradable .[10][13] This means that microorganisms capable of degrading the substance exist and that it is likely to be removed in biological wastewater treatment plants and other biologically active environments.

Anaerobic vs. Aerobic Degradation Pathways

For instance, a study on the structurally similar (4-methylcyclohexyl)methanol (4-MCHM) found that nearly complete aerobic degradation occurred within 14 days, whereas anaerobic degradation was substantially slower and incomplete after 16 days.[15] The cis-isomer of 4-MCHM was also observed to degrade faster than the trans-isomer under both conditions.[15] This suggests that the stereochemistry of the cyclohexane ring can influence the rate of microbial attack. It is plausible that CHDM would follow a similar pattern, with aerobic pathways being the dominant and most efficient route for its environmental degradation.

Biodegradability of CHDM-Containing Polyesters

It is critical to distinguish the biodegradability of the CHDM monomer from that of the high-molecular-weight polyesters derived from it. While CHDM itself is biodegradable, its incorporation into a stable polymer backbone, like in PETG or PCT, dramatically alters its environmental persistence. These high-performance polyesters are generally not considered readily biodegradable.

However, CHDM is also a key building block in the synthesis of specialized aliphatic polyesters designed for biodegradability.[7][16] By combining CHDM with diacids like succinic acid, researchers have synthesized copolyesters where enzymatic hydrolysis can occur.[7][17] In these specific formulations, the biodegradability can be tuned by altering the molar ratios of the monomers, demonstrating CHDM's versatility in designing polymers with targeted end-of-life properties.[17]

Methodologies for Environmental Assessment

To ensure data is reliable and reproducible, standardized testing protocols are essential. The following sections outline the core methodologies for evaluating the biodegradability and ecotoxicity of chemicals like CHDM.

Protocol: Inherent Biodegradability (OECD 302B)

This protocol describes the Zahn-Wellens/EMPA test, a method to assess inherent, ultimate biodegradability in an aqueous aerobic medium. The causality behind this experimental choice is to simulate a resource-rich environment, like an industrial wastewater treatment plant, to determine if microorganisms can adapt to degrade the substance.

Objective: To determine the potential for CHDM to be fully mineralized by a mixed microbial population under aerobic conditions.

Step-by-Step Methodology:

-

Preparation of Medium: A mineral salt medium is prepared containing essential nutrients (nitrogen, phosphorus, etc.) in purified water. The pH is adjusted to 7.4 ± 0.2.

-

Inoculum Preparation: Activated sludge is collected from the aeration tank of a wastewater treatment plant serving a predominantly domestic population. It is kept aerated and used within 24 hours. The concentration of suspended solids is determined and adjusted to at least 1 g/L in the final test mixture.

-

Test Setup: The test is conducted in large glass vessels (e.g., 2-4 L). The test substance (CHDM) is added to the mineral medium to achieve a concentration typically between 50 and 200 mg/L of Dissolved Organic Carbon (DOC). The prepared inoculum is then added.

-

Control Vessels:

-

Procedure Control: Contains inoculum and a readily biodegradable reference substance (e.g., ethylene glycol) to validate the viability of the microbial population.

-

Inoculum Blank: Contains only the mineral medium and inoculum to account for any DOC from the sludge itself.

-

-

Incubation: The vessels are maintained at 20-25°C and are continuously aerated and stirred for up to 28 days. The aeration must be vigorous enough to keep the sludge in suspension and maintain aerobic conditions (dissolved oxygen > 60% saturation).

-

Sampling and Analysis: Samples are taken from the test and control vessels at regular intervals (e.g., day 0, 1, 3, 7, 14, 19, 28). The samples are filtered (e.g., through a 0.45 µm membrane) to remove microorganisms and suspended solids. The DOC of the filtrate is measured using a carbon analyzer.

-

Data Interpretation: The percentage of degradation is calculated based on the reduction of DOC over time, corrected for the inoculum blank. The test is considered valid if the reference compound shows >70% degradation within 14 days. A result of >70% degradation for the test substance indicates inherent, ultimate biodegradability. For CHDM, a 98% degradation was observed in 19 days, far exceeding this threshold.[10]

Protocol: Acute Aquatic Toxicity Testing (General Workflow)

This workflow synthesizes the principles of OECD Test Guidelines 201 (Alga), 202 (Daphnia), and 203 (Fish). The rationale is to assess the potential for immediate harm to organisms representing three key trophic levels in an aquatic ecosystem.

Objective: To determine the concentration of CHDM that causes an acute toxic effect on representative aquatic organisms.

Step-by-Step Methodology:

-

Test Substance Preparation: A stock solution of CHDM is prepared in purified water. A series of test concentrations are prepared by diluting the stock solution. A negative control (no CHDM) is also prepared.

-

Test Organism Acclimation: Healthy, young organisms of the selected species (P. promelas, D. magna, or P. subcapitata) are acclimated to the test conditions (temperature, light, water quality) for a defined period before the test begins.

-

Exposure:

-

Fish (OECD 203): Fish are introduced into test chambers containing the different CHDM concentrations. The test is typically run for 96 hours. Mortality and any sublethal effects are observed at 24, 48, 72, and 96 hours.

-

Daphnia (OECD 202): Daphnids are exposed to the test concentrations for 48 hours. The primary endpoint is immobilization (inability to swim).

-

Algae (OECD 201): Algal cultures are exposed to the test concentrations for 72 hours under constant light and temperature. The endpoint is the inhibition of growth (measured by cell count or biomass).

-

-

Test Conditions: All tests are conducted under highly controlled static or semi-static conditions, including temperature, pH, light cycle, and dissolved oxygen.

-

Data Analysis: The concentration of CHDM that causes a 50% response (mortality for fish, immobilization for daphnia, or growth inhibition for algae) is calculated using appropriate statistical methods (e.g., probit analysis) to determine the LC₅₀ or EC₅₀ value.

Analytical Methods for Environmental Monitoring

Should monitoring for CHDM in environmental matrices like water or soil be required, validated analytical methods are necessary.

-

Sample Preparation: The first step involves isolating CHDM from the sample matrix. For water samples, this may involve direct injection or pre-concentration using Solid-Phase Extraction (SPE).[18] For soil or sediment, solvent extraction (e.g., using an ultrasonic bath) would be employed.[19]

-

Instrumental Analysis: The most common and reliable technique for quantification is Gas Chromatography coupled with Mass Spectrometry (GC/MS) .[19][20][21]

-

Gas Chromatography (GC): Separates CHDM from other organic compounds in the extract based on its boiling point and affinity for the chromatographic column.

-

Mass Spectrometry (MS): Acts as a highly specific detector, bombarding the molecules eluting from the GC to create a unique fragmentation pattern or "fingerprint." This allows for unambiguous identification and sensitive quantification of CHDM, even at trace levels.

-

Visualizations: Lifecycle and Experimental Workflows

Lifecycle of CHDM

Caption: High-level overview of the CHDM lifecycle, from production to environmental degradation.

Experimental Workflow for OECD 302B Biodegradability Test

Caption: Step-by-step workflow for the OECD 302B Zahn-Wellens test for biodegradability.

Conclusion and Future Directions

The available scientific data indicates that this compound (CHDM) monomer presents a low environmental risk profile. It exhibits low potential for bioaccumulation and low acute toxicity to aquatic organisms.[10] Crucially, it is classified as inherently biodegradable under aerobic conditions, suggesting it will not persist in environments with active microbial populations, such as wastewater treatment facilities.[10] Its high mobility in soil, however, underscores the importance of controlling industrial wastewater discharges to prevent its migration into groundwater systems.

The primary environmental considerations for CHDM are linked to the lifecycle of the polymers it helps create. While CHDM is a component of highly persistent, non-biodegradable plastics like PETG, it is also an enabling monomer for a new class of biodegradable and bio-based polyesters.[7][22][23]

Future research should focus on:

-

Developing Sustainable Synthesis Routes: Expanding on bio-based feedstocks and chemical upcycling of waste plastics to produce CHDM will be critical for creating a circular carbon economy.[8]

-

Anaerobic Degradation Studies: Quantifying the rate and extent of CHDM degradation under anaerobic conditions would provide a more complete picture of its environmental fate in oxygen-depleted sediments or landfills.

-

Lifecycle Analysis of CHDM-Polymers: Comprehensive lifecycle assessments (LCAs) are needed for novel CHDM-based copolyesters to validate their environmental benefits from cradle to grave.

-

Long-Term Ecotoxicity: While acute toxicity is low, further studies on chronic exposure could provide a more nuanced understanding of potential long-term impacts.

By leveraging CHDM's unique properties, polymer scientists can continue to innovate, creating materials that are not only high-performing but also designed with their end-of-life environmental impact in mind.

References

- 1. Cyclohexanedimethanol - Wikipedia [en.wikipedia.org]

- 2. This compound (CHDM) Landscape: Product Spectrum and Market Trajectories (2025-2032) · Apiary [14cyclohexanedimethanolchdmmarketsharemarkettrendsandfore.docs.apiary.io]

- 3. This compound (CHDM) Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application, Product Type [hdinresearch.com]

- 4. marketreportanalytics.com [marketreportanalytics.com]

- 5. atamankimya.com [atamankimya.com]

- 6. This compound (CHDM-D) | Eastman [eastman.com]

- 7. Recent Advances in the Development of this compound (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications | MDPI [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chempoint.com [chempoint.com]

- 10. echemi.com [echemi.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. omicsonline.org [omicsonline.org]

- 13. policycommons.net [policycommons.net]

- 14. Sequential anaerobic/aerobic biodegradation of chloroethenes--aspects of field application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scholars.ln.edu.hk [scholars.ln.edu.hk]

- 16. Recent Advances in the Development 1,4-Cycloheanedimethanol (CHDM) and Cyclic Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications[v1] | Preprints.org [preprints.org]

- 17. researchgate.net [researchgate.net]

- 18. Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 19. env.go.jp [env.go.jp]

- 20. omicsonline.org [omicsonline.org]

- 21. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: The Use of 1,4-Cyclohexanedimethanol (CHDM) in High-Performance Polyester Synthesis

<

Introduction: The Strategic Importance of 1,4-Cyclohexanedimethanol (CHDM) in Polyester Innovation

In the realm of polymer science, the strategic selection of monomers is a critical determinant of the final material's properties and performance. Among the vast array of diols available for polyester synthesis, this compound (CHDM) emerges as a uniquely versatile and powerful building block.[1] This cycloaliphatic diol, with the chemical formula C6H10(CH2OH)2, is a colorless, low-melting solid that is instrumental in the production of high-performance polyester resins and fibers.[1][2]

The incorporation of CHDM's cyclohexane ring into the polyester backbone imparts a desirable combination of hardness and flexibility, a characteristic that is indispensable for creating advanced materials.[1][3] Its significance lies in its ability to enhance key polymer characteristics such as thermal stability, hydrolytic stability, strength, clarity, and solvent resistance.[1][2] This makes CHDM a cornerstone monomer in the synthesis of a wide range of commercially important copolyesters, including polyethylene terephthalate glycol-modified (PETG) and poly(1,4-cyclohexylenedimethylene terephthalate) (PCT).[2][4] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of CHDM in polyester synthesis.

Understanding CHDM: Isomerism and its Impact on Polymer Properties

CHDM is commercially available as a mixture of cis and trans isomers, typically in a 30:70 ratio.[2][3] The stereochemistry of these isomers plays a pivotal role in dictating the final properties of the polyester.[5][6]

-

Trans-CHDM: The linear and more symmetrical structure of the trans isomer facilitates closer chain packing, leading to higher crystallinity, melting point (Tm), and glass transition temperature (Tg).[5][6][7] Polyesters with a higher content of trans-CHDM generally exhibit enhanced thermal and mechanical properties.[5][6]

-

Cis-CHDM: The bent structure of the cis isomer disrupts chain packing and hinders crystallization, resulting in more amorphous polymers with lower Tm and Tg.[7] This can be advantageous for applications requiring high clarity and flexibility.[8]

The ability to manipulate the cis/trans ratio of CHDM provides a powerful tool for tuning the properties of the resulting polyester to meet the demands of specific applications.[9] For instance, increasing the trans-CHDM content can significantly improve the melting behavior and glass transition temperature of PCT.[5][6]

The Chemistry of CHDM in Polyester Synthesis: A Mechanistic Overview

CHDM is incorporated into the polyester backbone through a process called polycondensation.[2] This typically involves a two-step melt polymerization process, although solution and enzymatic polymerization methods are also employed.[5][10]

The most common synthesis route involves the reaction of CHDM with a dicarboxylic acid or its ester derivative, such as terephthalic acid (TPA) or dimethyl terephthalate (DMT).[4][11]

Step 1: Esterification or Transesterification

-

Esterification (with TPA): The hydroxyl groups of CHDM react with the carboxylic acid groups of TPA at elevated temperatures (typically 170-210°C), eliminating water as a byproduct.[11]

-

Transesterification (with DMT): The hydroxyl groups of CHDM react with the methyl ester groups of DMT, eliminating methanol.[11] This reaction is often preferred due to the lower reaction temperatures and easier removal of the methanol byproduct.

Step 2: Polycondensation The resulting oligomers from the first step are then subjected to higher temperatures (260-300°C) and a high vacuum.[11] This promotes further condensation reactions, leading to an increase in the polymer chain length and molecular weight. Catalysts, such as titanium or antimony compounds, are typically used to accelerate the reaction.

Experimental Protocol: Laboratory-Scale Synthesis of PETG Copolyester

This protocol outlines a standard procedure for the synthesis of Poly(ethylene terephthalate-co-1,4-cylclohexylenedimethylene terephthalate) (PETG) via a two-step melt polycondensation.

Materials:

-

Dimethyl terephthalate (DMT)

-

Ethylene glycol (EG)

-

This compound (CHDM) (mixture of cis and trans isomers)

-

Manganese(II) acetate tetrahydrate (Transesterification catalyst)

-

Antimony(III) oxide (Polycondensation catalyst)

-

Triphenyl phosphate (Stabilizer)

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

-

Heating mantle with a temperature controller.

-

Vacuum pump.

Procedure:

Part 1: Transesterification

-